(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one
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Overview
Description
(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[45]decan-8-yl)but-2-en-1-one is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine and an epoxide.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Formation of the Enone Moiety: The final step involves the formation of the enone moiety through an aldol condensation reaction, where an aldehyde or ketone is reacted with an enolate ion under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or other reactive sites, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
Medically, the compound shows potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Amines: Compounds like spiro[4.5]decan-8-amine share a similar core structure but lack the enone moiety.
Enone Derivatives: Compounds such as (E)-4-(dimethylamino)but-2-en-1-one share the enone structure but lack the spirocyclic core.
Uniqueness
(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one is unique due to the combination of its spirocyclic core and enone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, setting it apart from other similar molecules.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15(2)8-3-4-13(17)16-9-5-14(6-10-16)7-11-18-12-14/h3-4H,5-12H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVFQMZLTZZOU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCC2(CC1)CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCC2(CC1)CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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